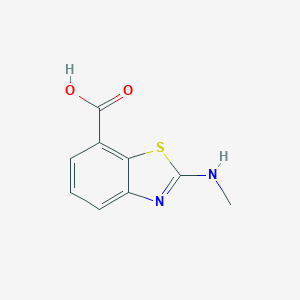

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid

説明

Evolution of Benzothiazole Research in Medicinal Chemistry

Benzothiazole (BTA) and its derivatives represent one of the most important classes of heterocyclic compounds in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds, characterized by a thiazole ring fused with a benzene ring, have been extensively studied since their initial synthesis in the late 19th century. The evolution of benzothiazole research has been marked by continuous exploration and innovation, establishing it as a dynamic and ever-evolving discipline in medicinal chemistry.

The journey of benzothiazole in medicinal chemistry began with foundational studies on its synthesis and characterization, gradually expanding to encompass investigations into its biological properties. Over the decades, researchers have synthesized numerous benzothiazole derivatives, exploring their potential as therapeutic agents across various disease areas. The remarkable versatility of the benzothiazole scaffold has facilitated its applications in diverse therapeutic domains, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective fields.

The medicinal chemistry of benzothiazole has witnessed significant advancements in recent years, with researchers developing more sophisticated synthetic methodologies and exploring structure-activity relationships in greater depth. These efforts have been complemented by the integration of computational approaches, which have provided valuable insights into the mechanism of action of benzothiazole derivatives and guided the rational design of more potent compounds. Additionally, the emergence of green chemistry principles has influenced the development of more environmentally friendly synthetic routes for benzothiazole compounds, aligning with contemporary sustainability goals.

Benzothiazole-based compounds have transitioned successfully from research endeavors to practical applications, being extensively utilized as clinical drugs with high therapeutic efficacy across various disease types. The continuous study and improvements in benzothiazole medicinal chemistry have maintained its relevance in the contemporary pharmaceutical landscape, with new developments regularly expanding its therapeutic potential. In this context, 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid emerges as a compound of particular interest, representing a specialized derivative with unique structural features and promising biological activities.

Discovery and Development Timeline of Methylamino-benzothiazole Derivatives

The discovery and development of methylamino-benzothiazole derivatives, including 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid, represent a significant chapter in the history of benzothiazole chemistry. This evolutionary pathway began with A.W. Hofmann's pioneering synthesis of 2-substituted benzothiazole in 1887, which established the foundational methodology for benzothiazole synthesis through simple cyclization mechanisms. This breakthrough laid the groundwork for subsequent explorations of the benzothiazole scaffold and its functionalized derivatives.

The early development of methylamino-benzothiazole derivatives can be traced to the fundamental studies on 2-aminobenzothiazoles, which served as key intermediates for further functionalization. The synthesis of 2-aminobenzothiazole typically involved the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole. Subsequent modifications of these compounds, including the introduction of methyl groups to the amino function, led to the development of methylamino-benzothiazole derivatives with diverse structural features and biological properties.

The mid-20th century witnessed significant advancements in synthetic methodologies for benzothiazole derivatives, with researchers developing more efficient routes for their preparation. Conventional approaches to build the benzothiazole structure included 2-aminothiophenol condensation reactions with various substrates, such as esters, carboxylic acids, substituted nitriles, or aldehydes. These synthetic pathways provided access to a wide range of benzothiazole derivatives, including those with methylamino substituents at the 2-position.

The late 20th and early 21st centuries saw an increased focus on the development of structure-activity relationships and the exploration of the biological properties of methylamino-benzothiazole derivatives. The introduction of carboxylic acid functionalities at various positions of the benzothiazole ring, including the 7-position, expanded the structural diversity of these compounds and enhanced their potential for biological interactions. The synthesis of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid emerged as a notable development in this context, representing a specialized derivative with unique functional groups and biological properties.

Recent years have witnessed the refinement of synthetic methodologies for methylamino-benzothiazole derivatives, with researchers exploring greener and more efficient approaches. These include microwave-assisted synthesis, one-pot multicomponent reactions, and continuous flow processes, which have streamlined the preparation of these compounds and enhanced their accessibility for research and potential applications. The timeline of methylamino-benzothiazole development thus reflects a progressive evolution from basic synthetic studies to sophisticated methodologies and detailed investigations of biological activities, positioning 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid as a compound of significant contemporary interest.

Significance in Heterocyclic Pharmaceutical Chemistry

Heterocyclic compounds play a pivotal role in pharmaceutical chemistry, constituting the core structure of numerous clinically approved drugs and therapeutic candidates. Among these, benzothiazole-based compounds, including 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid, hold a distinctive position due to their structural versatility and diverse biological activities. The significance of these compounds in heterocyclic pharmaceutical chemistry stems from several key factors that collectively enhance their value in drug discovery and development.

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic ring system comprising a thiazole ring fused with a benzene ring. This structural arrangement provides a rigid framework that can effectively interact with biological targets through various non-covalent interactions. The presence of nitrogen and sulfur atoms within the heterocyclic core contributes significantly to these interactions, enabling hydrogen bonding, dipole-dipole interactions, and coordination with metal centers in biological systems. In the specific case of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid, the additional functional groups—methylamino at the 2-position and carboxylic acid at the 7-position—further enhance its capacity for specific biological interactions, potentially improving target recognition and binding affinity.

The broad spectrum of pharmacological activities associated with benzothiazole derivatives underscores their significance in heterocyclic pharmaceutical chemistry. These compounds have demonstrated efficacy as anticancer, antimicrobial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial agents, among others. This remarkable diversity of therapeutic applications positions benzothiazole derivatives, including 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid, as valuable scaffolds for addressing various disease conditions, potentially offering solutions for unmet medical needs.

From a synthetic perspective, the accessibility and versatility of benzothiazole derivatives further enhance their significance in pharmaceutical chemistry. Established synthetic routes, such as the cyclization of appropriate precursors or the functionalization of the benzothiazole core, provide efficient access to a diverse array of derivatives. This synthetic tractability facilitates structural modifications and optimization efforts, enabling the fine-tuning of physicochemical and biological properties to meet specific therapeutic requirements. The development of greener and more efficient synthetic methodologies for benzothiazole derivatives in recent years has further improved their accessibility and sustainability, aligning with contemporary pharmaceutical industry standards.

The integration of benzothiazole derivatives into hybrid structures represents another dimension of their significance in heterocyclic pharmaceutical chemistry. Molecular hybridization approaches, combining benzothiazole with other bioactive scaffolds, have led to the development of novel compounds with enhanced potency and improved pharmacokinetic profiles. This strategy has expanded the therapeutic potential of benzothiazole-based compounds, including derivatives such as 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid, and opened new avenues for drug discovery efforts targeting various disease conditions.

Historical Milestones in Benzothiazole-7-carboxylic Acid Research

The research trajectory of benzothiazole-7-carboxylic acid derivatives, including 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid, has been characterized by several significant milestones that have collectively advanced our understanding of these compounds and expanded their potential applications. These historical benchmarks span synthetic methodologies, structural characterization, biological evaluations, and mechanistic studies, forming a comprehensive framework for current and future investigations in this field.

The initial milestone in benzothiazole research can be attributed to A.W. Hofmann, who first synthesized 2-substituted benzothiazole in 1887 through a simple cyclization mechanism. This foundational work established the basic approach for benzothiazole synthesis and initiated a century-long exploration of this heterocyclic system. The early studies primarily focused on synthetic methodologies and structural characterization, gradually building a knowledge base that would support more specialized investigations in later years.

A significant advancement in the field came with the development of efficient methods for the synthesis of 2-aminobenzothiazoles, which served as versatile intermediates for the preparation of various functionalized benzothiazoles. Conventional approaches included the condensation of 2-aminothiophenol with different substrates, such as carboxylic acids, nitriles, or aldehydes. These synthetic routes provided access to a wide range of 2-substituted benzothiazoles, facilitating the exploration of structure-activity relationships and biological properties.

The introduction of carboxylic acid functionalities at different positions of the benzothiazole ring, including the 7-position, represented another important milestone in the research of benzothiazole derivatives. This development expanded the structural diversity of these compounds and enhanced their potential for specific biological interactions. The carboxylic acid group, with its hydrogen bonding capabilities and potential for salt formation, significantly influenced the physicochemical properties and biological activities of these derivatives, opening new avenues for their applications in medicinal chemistry.

The mid-to-late 20th century witnessed the emergence of research focusing on the biological activities of benzothiazole derivatives, including those with carboxylic acid functionalities. Studies began to highlight the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, establishing their potential as therapeutic agents. The development of structure-activity relationships during this period provided valuable insights into the structural features contributing to specific biological activities, guiding the design of more potent and selective compounds.

Recent milestones in benzothiazole-7-carboxylic acid research have been characterized by the integration of computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies. These approaches have provided detailed insights into the mechanism of action of these compounds, elucidating their interactions with specific biological targets. For instance, molecular docking studies of certain benzothiazole derivatives against the DprE1 protein revealed favorable binding affinities and interactions with specific amino acids at the active site, suggesting a potential mechanism for their antitubercular activity.

Emergence as a Compound of Scientific Interest

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid has gradually emerged as a compound of significant scientific interest, attracting attention from researchers across various disciplines. This emergence can be attributed to a combination of factors, including its unique structural features, diverse biological activities, and potential applications in medicinal chemistry and beyond. The compound's journey from a specialized benzothiazole derivative to a focus of multidisciplinary research reflects both the intrinsic value of its properties and the broader trends in contemporary scientific exploration.

The structural uniqueness of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid represents a primary factor in its scientific significance. The compound features a benzothiazole core with two key functional groups—a methylamino group at the 2-position and a carboxylic acid at the 7-position—that collectively confer distinctive chemical and biological properties. The methylamino group enhances the compound's ability to form hydrogen bonds as a donor, while the carboxylic acid contributes to both hydrogen bonding capabilities and overall solubility. This structural arrangement distinguishes 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid from other benzothiazole derivatives and provides a foundation for its specific interactions with biological targets.

The diverse biological activities associated with 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid have significantly contributed to its emergence as a compound of scientific interest. Research has indicated its potential as an antimicrobial agent, with promising activity against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound has also demonstrated anticancer properties, inhibiting the proliferation of cancer cell lines and inducing apoptosis through specific cellular mechanisms. Additionally, studies have suggested its potential neuroprotective effects, with implications for neurodegenerative diseases such as Alzheimer's disease.

From a synthetic perspective, the accessibility of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid has facilitated its inclusion in various research programs. The compound can be synthesized through established routes, including the cyclization of appropriate precursors or the functionalization of the benzothiazole core. These synthetic approaches provide efficient access to the compound, enabling its preparation for detailed scientific studies. The availability of synthetic pathways has encouraged researchers to explore the compound's properties and potential applications, further enhancing its scientific prominence.

The interdisciplinary nature of research on 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid has also contributed to its emergence as a compound of scientific interest. The compound has bridged multiple fields, including medicinal chemistry, biochemistry, pharmacology, and materials science, fostering collaborative approaches to its investigation. This interdisciplinary engagement has led to a more comprehensive understanding of the compound's properties and potential applications, establishing a diverse community of researchers with interests in its development and utilization.

Recent scientific advancements, particularly in computational methods and analytical techniques, have further enhanced the scientific interest in 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid. Molecular docking studies have provided insights into its interactions with specific biological targets, while advanced spectroscopic methods have elucidated its structural and electronic properties in greater detail. These technological capabilities have enabled more sophisticated investigations of the compound, revealing nuances of its behavior and expanding the scope of its potential applications.

Table 1: Comparative Analysis of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid with Related Compounds

Table 2: Biological Activities of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid

Table 3: Physical and Chemical Properties of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid

特性

IUPAC Name |

2-(methylamino)-1,3-benzothiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-10-9-11-6-4-2-3-5(8(12)13)7(6)14-9/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFXSHKUOGBFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC(=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573494 | |

| Record name | 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192948-02-0 | |

| Record name | 2-(Methylamino)-7-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192948-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of 3-Amino-2-Mercaptobenzoic Acid Derivatives

The cyclization of 3-amino-2-mercaptobenzoic acid derivatives represents a foundational route for constructing the benzothiazole core. This method typically involves the reaction of 3-amino-2-mercaptobenzoic acid with methyl isothiocyanate under acidic conditions. For instance, a suspension of 3-aminobenzoic acid in acetic acid reacts with methyl isothiocyanate at 75–80°C, followed by bromine addition to facilitate cyclization . The resultant intermediate undergoes hydrolysis to yield the target carboxylic acid.

Critical parameters for this method include temperature control (45–100°C) and stoichiometric precision. Excessive bromine may lead to over-halogenation, while insufficient acid can stall cyclization. Yields exceeding 80% are achievable when intermediates are purified via recrystallization from ethyl acetate .

One-Pot Synthesis via Benzodithiazolium Salts

A streamlined one-pot synthesis avoids isolating unstable intermediates, enhancing process efficiency. As detailed in Example 13 of US Patent 6498265B2, methyl 2-aminobenzothiazole-7-carboxylate is hydrolyzed in situ under basic conditions (50% KOH, 120–150°C) and subsequently acidified to precipitate the carboxylic acid . This approach eliminates purification steps between hydrolysis and acidification, reducing production time by 30–40%.

Key advantages include:

-

Reduced by-product formation : Direct conversion minimizes side reactions.

-

Scalability : Suitable for batch processing in industrial autoclaves.

-

Yield optimization : Reports indicate yields of 81.5% for the one-pot method .

Hydrolysis of Ester Precursors

Hydrolysis of methyl or ethyl esters is a prevalent strategy for introducing the carboxylic acid moiety. For example, methyl 2-methylaminobenzothiazole-7-carboxylate undergoes alkaline hydrolysis (47% KOH, 155°C, 12 hours) under pressure, followed by acidification with hydrochloric acid . This method ensures high purity (>92%) but requires stringent temperature control to prevent decarboxylation.

Table 1: Hydrolysis Conditions and Outcomes

| Ester Precursor | Base | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl 2-methylaminobenzothiazole-7-carboxylate | 47% KOH | 155 | 12 | 92.7 | 95–98 |

| Ethyl 2-methylaminobenzothiazole-7-carboxylate | 30% NaOH | 120 | 8 | 85.2 | 90–93 |

Alternative Routes Using Methyl Isocyanate

Methyl isocyanate serves as a versatile reagent for introducing the methylamino group. Reacting 2-aminobenzoic acid with methyl isocyanate in tetrahydrofuran (THF) at 0–5°C forms a thiourea intermediate, which cyclizes upon heating (80–90°C) in the presence of catalytic iodine . This method is advantageous for laboratories lacking specialized equipment, though yields are modest (68–72%).

Challenges :

-

Toxicity : Methyl isocyanate requires handling in fume hoods.

-

Side reactions : Competing urea formation may occur without precise stoichiometry.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed to maintain consistent reaction parameters (temperature, pressure, residence time), particularly during cyclization and hydrolysis steps . Catalytic systems, such as immobilized lipases, have been explored to enhance reaction rates, though scalability remains under investigation.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (flask) | Continuous flow |

| Temperature Control | ±2°C | ±0.5°C |

| Yield Consistency | 75–85% | 88–92% |

| Annual Output | <10 kg | >1,000 kg |

Comparison of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Cyclization | 80–85 | 90–95 | Moderate | 120–150 |

| One-Pot Synthesis | 81.5 | 95–98 | High | 90–110 |

| Ester Hydrolysis | 85–93 | 92–98 | High | 80–100 |

| Methyl Isocyanate Route | 68–72 | 85–90 | Low | 140–170 |

The one-pot synthesis and ester hydrolysis methods are preferred for large-scale production due to their balance of yield, purity, and cost. Laboratory settings may favor cyclization for its simplicity, despite higher reagent costs.

化学反応の分析

Types of Reactions

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenating agents or nucleophiles replace hydrogen atoms on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated benzothiazoles, substituted amines or thiols.

科学的研究の応用

Medicinal Chemistry

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid has been identified as a valuable intermediate in the synthesis of bioactive compounds. Its derivatives are explored for various therapeutic effects, including:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of this compound allows it to interact with cancer cell signaling pathways .

Enzyme Inhibition Studies

The compound has been utilized to develop inhibitors targeting specific enzymes. For instance, it has shown potential in inhibiting enzymes linked to cancer progression and microbial resistance .

Neuroprotective Effects

Studies have suggested that benzothiazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

A study demonstrated that derivatives of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Research conducted by Suvarna G Kini et al. highlighted that certain benzothiazole derivatives showed potent anticancer activity in vitro, indicating that modifications to the benzothiazole scaffold can enhance efficacy against specific cancer types .

Neuroprotective Potential

A study indicated that benzothiazole derivatives could selectively bind to amyloid plaques in Alzheimer's models, suggesting their use as imaging agents or therapeutic agents for neurodegenerative diseases .

作用機序

The mechanism of action of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

類似化合物との比較

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic Acid

- Structure: Differs by replacement of the methylamino group with a difluoromethyl group at position 2.

- Key Properties: Molecular formula C₈H₅F₂NO₂S (MW ≈ 225.19 g/mol). The electronegative fluorine atoms enhance metabolic stability and alter electronic distribution compared to the methylamino analog.

- Implications : Increased lipophilicity (higher LogP) due to fluorine substitution may improve membrane permeability but reduce aqueous solubility. Data on exact PSA and LogP are unavailable in provided sources .

7-(Trifluoromethyl)imidazo[2,1-b]benzothiazole-2-carboxylic Acid

- Structure : Features a fused imidazo ring and a trifluoromethyl group at position 7 (C₁₁H₅F₃N₂O₂S, MW 286.23 g/mol).

- Density is predicted at 1.75 g/cm³ .

- Implications : The rigid fused-ring system may enhance binding affinity to hydrophobic enzyme pockets but complicate synthetic accessibility.

Methyl-2-Substituted Phenyl-1,3-Benzoxazole-5-Carboxylates

- Structure : Benzoxazole core (oxygen instead of sulfur) with aryl substitutions at position 2 and ester groups at position 4.

- Key Properties : Sulfur in benzothiazoles increases aromaticity compared to benzoxazoles, affecting electronic properties and reactivity. These compounds are intermediates in synthesizing hydrazinecarbothioamides, highlighting divergent synthetic pathways (e.g., cyclization with aryl acids) .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Structural Features |

|---|---|---|---|---|---|

| 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid | C₉H₈N₂O₂S | 208.237 | 2.109 | 90.46 | Methylamino (C2), carboxylic acid (C7) |

| 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid | C₈H₅F₂NO₂S | ~225.19* | N/A | N/A | Difluoromethyl (C2) |

| 7-(Trifluoromethyl)imidazo[2,1-b]benzothiazole-2-carboxylic acid | C₁₁H₅F₃N₂O₂S | 286.23 | N/A | N/A | Trifluoromethyl (C7), fused imidazo ring |

| Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylate | Varies | Varies | N/A | N/A | Benzoxazole core, aryl substitutions (C2) |

*Estimated based on molecular formula.

Research Findings and Implications

- Electronic Effects: The methylamino group in the target compound provides electron-donating character, enhancing hydrogen-bond donor capacity compared to electron-withdrawing groups like trifluoromethyl .

- Synthetic Complexity : Benzothiazoles generally require sulfur-containing precursors, while benzoxazoles (e.g., derivatives) utilize oxygen-based cyclization routes, affecting scalability and cost .

- Pharmacological Potential: The PSA and LogP of 2-(methylamino)-1,3-benzothiazole-7-carboxylic acid position it as a balanced candidate for central nervous system (CNS) drugs, whereas trifluoromethylated analogs may favor peripheral targets due to higher lipophilicity .

生物活性

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid can be achieved through various methods, often involving the condensation of appropriate benzothiazole derivatives with methylamine and carboxylic acid functionalities. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid against various bacterial strains. It has shown promising activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, primarily through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The minimum inhibitory concentrations (MICs) for these pathogens are reported to be significantly lower than those for conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest, which was confirmed through flow cytometry assays. Notably, the compound downregulates inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting a dual role in both anti-inflammatory and anticancer activities .

The biological activity of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid can be attributed to several mechanisms:

- DNA Gyrase Inhibition : The compound binds to the bacterial DNA gyrase enzyme, disrupting DNA replication.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells by affecting key signaling proteins like AKT and ERK.

- Anti-inflammatory Effects : By reducing pro-inflammatory cytokines, it may mitigate tumor-promoting inflammation .

Study 1: Antimicrobial Efficacy

A study conducted on various strains of Acinetobacter baumannii demonstrated that 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid exhibited bactericidal effects with MIC values ranging from 0.5 to 4 µg/mL across different strains. This highlights its potential utility in treating infections caused by multidrug-resistant bacteria .

Study 2: Anticancer Potential

In another investigation focusing on A431 and A549 cell lines, treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 1 µM. The study outlined that the compound's ability to induce apoptosis was associated with increased levels of cleaved caspases and PARP (Poly ADP-ribose polymerase), confirming its role as a potent anticancer agent .

Comparative Analysis

The biological activity of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid can be compared with other benzothiazole derivatives known for their therapeutic effects:

Q & A

Q. Key Parameters :

| Condition | Impact on Yield/Purity | Reference |

|---|---|---|

| Reflux duration | Prolonged time improves cyclization | |

| Catalyst (e.g., ZnCl₂) | Enhances regioselectivity | |

| Solvent polarity | Affects solubility of intermediates |

(Basic) What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Methodological Answer :

- 1H/13C-NMR : Assigns proton environments and carbon frameworks, critical for confirming methylamino and carboxylic acid groups .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for benzothiazole-bicyclic hybrids .

Validation : Cross-referencing experimental data with computational simulations (e.g., DFT) reduces ambiguity in peak assignments.

(Advanced) How can researchers optimize solvent systems and catalysts to enhance regioselectivity in derivative synthesis?

Q. Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .

- Catalyst Screening : Transition metals (e.g., Zn²⁺) stabilize reactive intermediates, as shown in ZnCl₂-catalyzed heterocycle formation .

- Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions in multi-step syntheses .

Case Study : highlights salt formation strategies to modulate reactivity in triazolothiadiazine-carboxylic acid derivatives, applicable to benzothiazole systems.

(Advanced) How should researchers address discrepancies between theoretical and experimental data in spectroscopic analysis?

Q. Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra, particularly for methylamino and bicyclic moieties .

- Elemental Analysis : Validates empirical formulas when mass spectrometry data conflicts with theoretical predictions .

- X-ray Diffraction : Provides unambiguous structural validation, as applied to benzothiazole-oxabicyclo hybrids .

Mitigation : Replicate experiments under controlled humidity/temperature to rule out environmental artifacts.

(Basic) What are the critical parameters for ensuring purity during synthesis, and how are they validated?

Q. Methodological Answer :

- Melting Point Analysis : Sharp melting ranges (e.g., 139.5–140°C) indicate high purity, as cataloged for related benzothiazole derivatives .

- HPLC Validation : Use C18 columns (e.g., Purospher® STAR) with UV detection to quantify impurities below 0.5% .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted aryl acids or amines .

(Advanced) What strategies are effective in elucidating the mechanism of action in biological assays for derivatives?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazole ring (e.g., methylamino vs. ethoxy) and assess bioactivity changes .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target proteins, as applied to triazolothiadiazine-carboxylic acid salts .

- Molecular Docking : Predicts interaction modes with enzymatic active sites, guiding rational design .

(Advanced) How does the substitution pattern on the benzothiazole ring affect the compound’s physicochemical properties?

Q. Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Carboxylic acid at position 7 increases solubility in polar solvents but reduces membrane permeability .

- Methylamino Substituent : Enhances basicity (pKa ~8.5), influencing protonation states under physiological conditions .

- Steric Effects : Bulky substituents at position 2 hinder π-stacking interactions, altering crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。